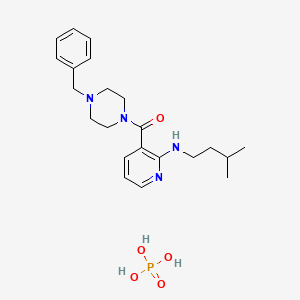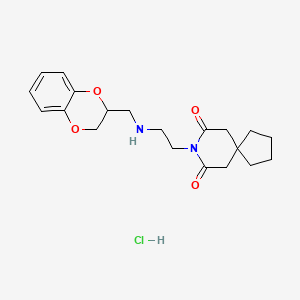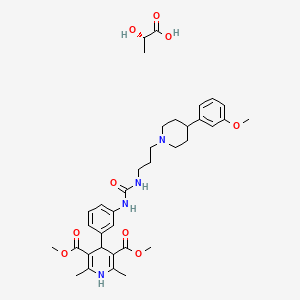
BMS 193885
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS 193885 is a potent and selective neuropeptide Y1 receptor antagonist with an IC50 of 5.9nM . It is a competitive antagonist of the neuropeptide Y1 receptor with a Ki of 3.3 nM . It is active in both acute and chronic animal models of food intake .
Synthesis Analysis
The synthesis of BMS 193885 has been achieved through radiosynthesis . The compound was synthesized from [11C]methyl iodide .Molecular Structure Analysis
The molecular weight of BMS 193885 is 590.71 and its chemical formula is C33H42N4O6 . It contains a total of 88 bonds, including 46 non-H bonds, 17 multiple bonds, 12 rotatable bonds, 5 double bonds, 12 aromatic bonds, 4 six-membered rings, 2 esters (aliphatic), 1 urea (-thio) derivative, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .Chemical Reactions Analysis
BMS 193885 has been used in radiosynthesis and in vivo evaluation as PET tracers for neuropeptide Y1 receptors . It was synthesized from [11C]methyl iodide .Physical And Chemical Properties Analysis
BMS 193885 is a solid compound with a white to yellow color . It is soluble to 100 mg/mL in DMSO .Scientific Research Applications
BMS 193885: A Comprehensive Analysis of Scientific Research Applications
Obesity Treatment Research: BMS 193885 has been utilized as a pre-clinical proof of concept tool to demonstrate the efficacy of Y1 antagonism in treating obesity. It is active in vivo but not orally bioavailable due to poor intestinal absorption, which limits its pharmaceutical development .
Neuropeptide Y1 Receptor Antagonism: As a potent, competitive neuropeptide Y1 (NPY Y1) antagonist, BMS 193885 shows significant selectivity over other receptors and reduces food intake and body weight through central Y1 inhibition .
Development of PET Tracers: Researchers have explored the use of BMS 193885 for developing new positron emission tomography (PET) tracers. The compound’s characteristics in vivo make it a candidate for imaging studies related to NPY receptor activity .
Mechanism of Action
Target of Action
BMS 193885 is a potent, selective, competitive, and brain penetrant antagonist for the Neuropeptide Y1 receptor (NPY Y1-R) . The NPY Y1 receptor is the most widely studied NPY receptor and is involved in a variety of physiological processes, including feeding, learning, memory, emotion, cardiovascular homeostasis, hormone secretion, and circadian rhythms .
Mode of Action
BMS 193885 competitively acts on the neuropeptide Y binding site of the NPY Y1 receptor . It has a Ki value of 3.3 nM for the neuropeptide Y1 receptor, indicating a high affinity for this receptor . It displays significant selectivity over other receptors such as α1, hY2, hY4, and hY5 .
Biochemical Pathways
These could include pathways related to feeding, learning, memory, emotion, cardiovascular homeostasis, hormone secretion, and circadian rhythms .
Pharmacokinetics
BMS 193885 has good systemic bioavailability and brain penetration .
Result of Action
BMS 193885 can reduce food intake and body weight through central Y1 inhibition . This suggests that it may have potential therapeutic applications in conditions related to food intake and body weight.
Safety and Hazards
properties
IUPAC Name |
dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;(2S)-2-hydroxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N4O6.C3H6O3/c1-21-28(31(38)42-4)30(29(22(2)35-21)32(39)43-5)25-10-6-11-26(19-25)36-33(40)34-15-8-16-37-17-13-23(14-18-37)24-9-7-12-27(20-24)41-3;1-2(4)3(5)6/h6-7,9-12,19-20,23,30,35H,8,13-18H2,1-5H3,(H2,34,36,40);2,4H,1H3,(H,5,6)/t;2-/m.0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHJIPSVXAFCDI-WNQIDUERSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)NC(=O)NCCCN3CCC(CC3)C4=CC(=CC=C4)OC)C(=O)OC.CC(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)NC(=O)NCCCN3CCC(CC3)C4=CC(=CC=C4)OC)C(=O)OC.C[C@@H](C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48N4O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BMS-193885 (L-Lactic acid) | |
Q & A
Q1: How does BMS-193885 interact with its target and what are the downstream effects?
A1: BMS-193885 acts as a competitive antagonist at the neuropeptide Y Y1 receptor (Y1R). [, , ] This means it binds to the receptor, preventing the endogenous ligand, neuropeptide Y (NPY), from binding and exerting its effects. NPY is involved in various physiological processes, including the regulation of feeding behavior, anxiety, stress response, and blood pressure. [, ] By blocking Y1R, BMS-193885 disrupts these NPY-mediated effects.
Q2: What is known about the structural characteristics of BMS-193885?
A2: While the exact molecular formula and weight of BMS-193885 are not explicitly mentioned in the provided research papers, detailed structural information, including binding modes to the Y1 receptor, can be found in the study "Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor". [] This research likely provides insights into the spectroscopic data and other structural features of the compound.
Q3: What evidence suggests that BMS-193885 could be a potential therapeutic target for obesity and binge eating?
A3: Research shows that BMS-193885 reduces food intake in animal models of obesity. [] Interestingly, this effect is not linked to increased anxiety or depression, which are common side effects of other appetite suppressants. [] Furthermore, in rats exhibiting binge-eating-like behavior induced by social isolation, BMS-193885 effectively decreased food consumption and attenuated binge-eating episodes. [] These findings suggest that targeting Y1R with BMS-193885 could be a potential strategy for managing obesity and eating disorders.
Q4: Are there any insights into the potential role of BMS-193885 in pain and itch modulation?
A4: Although not the primary focus of the provided research, one study revealed that BMS-193885 did not interfere with the spinal inhibition of itch mediated by VGLUT3-lineage sensory neurons. [] This suggests that Y1R might not be a key player in this specific pathway of touch-evoked itch relief.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Azanyl-4-Methyl-Piperidin-1-Yl)-3-[2,3-Bis(Chloranyl)phenyl]pyrazin-2-Amine](/img/structure/B560175.png)


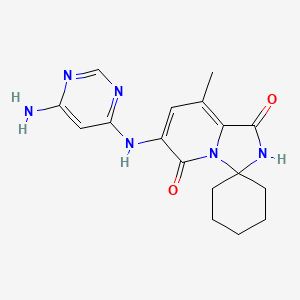
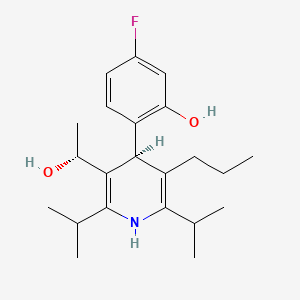

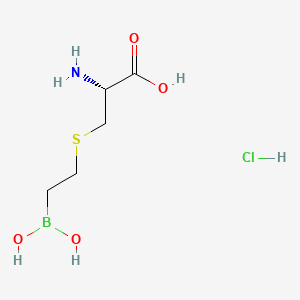

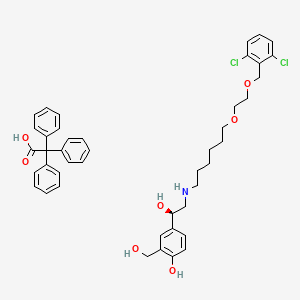
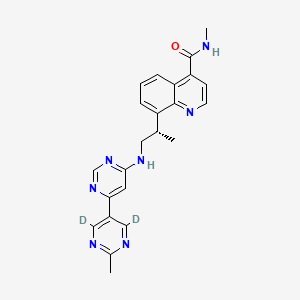
![1-{[(2S)-3-(diethylamino)-2-hydroxypropyl]amino}-4-({[(2S)-oxiran-2-yl]methyl}amino)anthracene-9,10-dione](/img/structure/B560192.png)
